Dichloro(DPPE)digold(I)
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Overview
Description
Dichloro(DPPE)digold(I) is a complex with the molecular formula C26H24Au2Cl2P2 . It is part of the gold series of catalysts . Its IUPAC name is chlorogold;2-diphenylphosphanylethyl (diphenyl)phosphane .
Synthesis Analysis
The synthesis of Dichloro(DPPE)digold(I) can be achieved from CHLOROCARBONYL GOLD (I) and 1,2-Bis(diphenylphosphino)ethane . More details about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The molecular weight of Dichloro(DPPE)digold(I) is 863.259g/mol . The structure of the complex is influenced by the diphosphine ligands. For instance, complexes with diphosphine ligands containing an odd number of methylene groups preferred structures with Au−Au interactions in the solid state and in solution .
Chemical Reactions Analysis
Dichloro(DPPE)digold(I) is known to act as a catalyst for selective diboration of alkenes via base-assisted heterolytic cleavage .
Physical And Chemical Properties Analysis
Dichloro(DPPE)digold(I) is a solid substance . It has a melting point of 286-289 °C . The exact mass of the complex is 862.006g/mol .
Scientific Research Applications
Application 1: Catalyst for Selective Diboration of Alkenes
- Specific Scientific Field : Chemistry, specifically organic synthesis .
- Summary of the Application : Dichloro(DPPE)digold(I) is used as a catalyst for the selective diboration of alkenes. This process involves the addition of boron atoms to carbon-carbon double bonds, which is a key step in many organic synthesis reactions .
- Methods of Application : The exact methods and procedures can vary depending on the specific reaction, but generally, the catalyst is added to a solution of the alkene and a boron-containing compound. The reaction is then allowed to proceed under controlled conditions .
- Results or Outcomes : The outcome of the reaction is the selective formation of diborated alkenes. These compounds are useful intermediates in organic synthesis and can be further reacted to form a variety of other compounds .
Application 2: Formation of Digold(I) Thianthrenyl Complexes
- Specific Scientific Field : Chemistry, specifically inorganic and organometallic chemistry .
- Summary of the Application : Dichloro(DPPE)digold(I) can be used to form digold(I) complexes with two thianthrenyl ligands . These complexes have been investigated for their structural properties and potential applications .
- Methods of Application : The exact methods can vary, but generally involve reacting Dichloro(DPPE)digold(I) with thianthrene to form the desired complex. The resulting complexes are then characterized using techniques such as X-ray crystallography and UV-vis spectroscopy .
- Results or Outcomes : The study found that the structure of the complexes can vary depending on the specific diphosphine ligand used. Some complexes showed U-shaped structures with short Au-Au distances, while others did not have Au-Au contacts . These findings could have implications for the design of new gold-based catalysts and materials .
Application 3: Cross-Coupling Catalyst
- Specific Scientific Field : Chemistry, specifically cross-coupling reactions .
- Summary of the Application : Dichloro(DPPE)digold(I) is used as a catalyst for cross-coupling reactions . These reactions are a common method for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Methods of Application : The exact methods can vary, but generally involve adding the catalyst to a solution of the two compounds to be coupled. The reaction is then allowed to proceed under controlled conditions .
- Results or Outcomes : The outcome of the reaction is the formation of a new compound with a carbon-carbon bond formed between the two starting materials .
Future Directions
The future directions of Dichloro(DPPE)digold(I) research could involve further exploration of its catalytic activity and the effects of different ligands on its molecular structure . As it is primarily used for research purposes , advancements in this field could lead to new applications in the synthesis of polymers and organic compounds .
properties
IUPAC Name |
chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCUTQUNKAXBM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Au2Cl2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504776 |
Source
|
Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(DPPE)digold(I) | |
CAS RN |
18024-34-5 |
Source
|
Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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